2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family, characterized by its five-membered aromatic heterocyclic structure containing one nitrogen atom. The compound is notable for its unique substitution pattern, which includes both an amino group and a carbonitrile group. This structural configuration contributes to its versatility in chemical reactions and potential biological activities.
This compound can be classified as a pyrrole derivative, specifically a substituted pyrrole due to the presence of additional functional groups. It is cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is identified by its Chemical Abstracts Service number 54329-29-2. The molecular formula for 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is with a molecular weight of approximately 213.26 g/mol .
The synthesis of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. A common synthetic route includes:
In industrial applications, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions. The incorporation of green chemistry principles can also contribute to more sustainable production methods .
The molecular structure of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can be represented using various chemical notations:
Property | Value |
---|---|
Molecular Formula | C13H13N3 |
Molecular Weight | 213.26 g/mol |
IUPAC Name | 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile |
InChI Key | QVSMFPWSLCPTPF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N2C(=C(C(=C2N)C#N)C) |
The structure features a pyrrole ring with two methyl groups at positions 4 and 5, an amino group at position 2, and a phenyl group at position 1, along with a carbonitrile group at position 3 .
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can participate in several types of chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions employed during the processes.
The mechanism of action for 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For instance, derivatives of this compound have demonstrated inhibitory effects on certain enzymes linked to cancer cell proliferation. The exact pathways and molecular targets vary based on the specific derivative being studied .
The physical properties of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile include:
Chemical properties include its reactivity in various chemical environments due to functional groups present (amino and carbonitrile), which influence solubility in different solvents and stability under varied conditions.
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has numerous applications in scientific research:
This compound's unique structural features make it a valuable target for further research across multiple disciplines.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: